2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine
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Overview
Description
2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution reactions: Introduction of the 4-methoxy-alpha-phenoxybenzyl group can be done through nucleophilic substitution reactions using appropriate benzyl halides and phenols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring or the benzyl group, potentially leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce tetrahydropyrimidine derivatives.
Scientific Research Applications
2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine
- 2-(4-Methoxyphenyl)-3,4,5,6-tetrahydropyrimidine
Uniqueness
The presence of both the 4-methoxy and alpha-phenoxybenzyl groups in 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine might confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity compared to similar compounds.
Biological Activity
2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C18H20N2O2
- SMILES Representation : COC1=CC=C(C=C1)C(C2=NCCCN2)OC3=CC
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties. It was evaluated using various seizure models, including pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound demonstrated significant protective effects against induced seizures in animal models .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it showed selective cytotoxicity towards estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468). The half-maximal inhibitory concentration (GI50) values were found to be below 10 µM for some derivatives .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- GABAergic Modulation : The anticonvulsant properties may be linked to the enhancement of GABAergic activity in the central nervous system. Increased GABA levels have been observed in studies involving related compounds .
- Inhibition of Cell Proliferation : The cytotoxic effects against cancer cell lines could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specific attention has been given to the inhibition of Akt phosphorylation in the MDA-MB-468 cell line .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:
- Anticonvulsant Studies : In one study, a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds with similar structural features to this compound exhibited significant protective indices compared to established antiepileptic drugs .
- Cancer Cell Line Evaluation : A comprehensive evaluation of tetrahydropyrimidine analogs against various cancer cell lines revealed that certain modifications in the chemical structure enhanced selectivity and potency against specific types of cancer cells. For instance, compounds with certain substituents showed improved growth inhibition rates against MDA-MB-468 cells .
Data Table: Biological Activity Overview
Properties
CAS No. |
53036-61-6 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-phenoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-10-8-14(9-11-15)17(18-19-12-5-13-20-18)22-16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3,(H,19,20) |
InChI Key |
MZYHYIBCEPKOOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NCCCN2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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